1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Mechanism of Action
Target of Action
Compounds with a benzimidazole core, like “1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole”, have been found to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of Action
The interaction between the compound and its target could involve the formation of covalent or non-covalent bonds, depending on the specific chemical groups present in the compound and the target. This interaction can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could potentially disrupt the normal flow of metabolites through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the specific physiological conditions it encounters in the body. For example, the presence of certain functional groups could affect its solubility, stability, and permeability, which in turn could impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its target and the role of the target in cellular processes. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach is to start with the benzodiazole core and introduce the piperazine and phenyloxane groups through a series of reactions. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodiazole core.
Attachment of the Phenyloxane Moiety: The phenyloxane group can be introduced through a condensation reaction with a suitable oxane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole: Similar structure with a bromophenyl group instead of a phenyloxane group.
1-methyl-2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole: Similar structure with a chlorophenyl group.
Uniqueness
1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to the presence of the phenyloxane moiety, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-27-22-10-6-5-9-21(22)26-23(27)19-28-13-15-29(16-14-28)24(30)25(11-17-31-18-12-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUINZVZQKOXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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